Ethyl 2-{4-[(ethoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Ethyl 2-{4-[(ethoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and an ethoxycarbonylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-[(ethoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenyl Intermediate: The initial step involves the nitration of ethylbenzene to form nitroethylbenzene, followed by reduction to form ethyl aniline.
Introduction of the Trifluoromethyl Group: The ethyl aniline is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide in the presence of a base.
Formation of the Hydroxypropanoate Moiety: The trifluoromethylated aniline is reacted with ethyl oxalyl chloride to form the corresponding oxalyl derivative, which is then hydrolyzed to form the hydroxypropanoate moiety.
Final Coupling: The hydroxypropanoate intermediate is coupled with ethyl chloroformate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[(ethoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the intermediate stages can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ethoxycarbonyl derivatives.
Scientific Research Applications
Ethyl 2-{4-[(ethoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-cancer and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-[(ethoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the hydroxy and ethoxycarbonyl groups facilitate binding to active sites on target proteins. This results in the modulation of biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-{4-[(ethoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate can be compared with similar compounds such as:
Ethyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate: This compound has a methyl group instead of an amino group, which affects its reactivity and biological activity.
Ethyl 2-{4-[(ethoxycarbonyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H16F3NO5 |
---|---|
Molecular Weight |
335.28 g/mol |
IUPAC Name |
ethyl 2-[4-(ethoxycarbonylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C14H16F3NO5/c1-3-22-11(19)13(21,14(15,16)17)9-5-7-10(8-6-9)18-12(20)23-4-2/h5-8,21H,3-4H2,1-2H3,(H,18,20) |
InChI Key |
ARLRBFMORNEMCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)NC(=O)OCC)(C(F)(F)F)O |
Origin of Product |
United States |
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